
N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl group, a methyl group, and an isopropyl-phenoxy group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methyl aniline and 4-isopropylphenol.
Formation of Intermediate: The aniline derivative is reacted with chloroacetyl chloride to form an intermediate N-(3-chloro-2-methyl-phenyl)-2-chloroacetamide.
Final Coupling: The intermediate is then reacted with 4-isopropylphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Application in the development of new materials or agrochemicals.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(3-Chloro-2-methyl-phenyl)-acetamide: Lacks the isopropyl-phenoxy group.
N-(4-Isopropyl-phenyl)-2-chloroacetamide: Lacks the chloro-methyl-phenyl group.
N-(3-Chloro-2-methyl-phenyl)-2-phenoxyacetamide: Lacks the isopropyl group on the phenoxy ring.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is unique due to the combination of its chloro, methyl, and isopropyl-phenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C18H20ClNO2 |
|---|---|
分子量 |
317.8g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-7-9-15(10-8-14)22-11-18(21)20-17-6-4-5-16(19)13(17)3/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChIキー |
SSUYLHHCXFRRPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)C(C)C |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


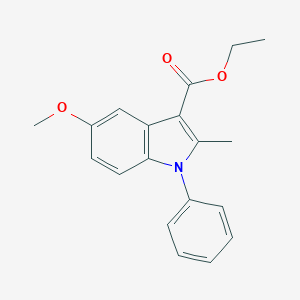
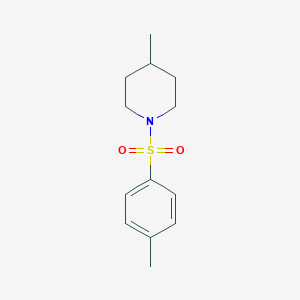
![(4E)-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B379492.png)
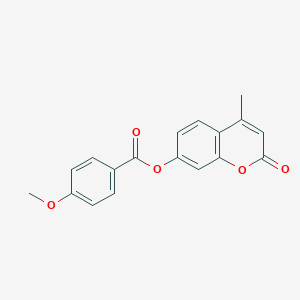
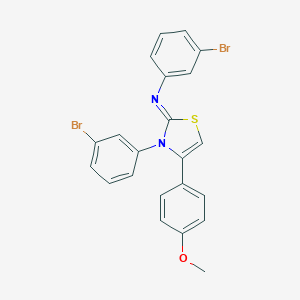

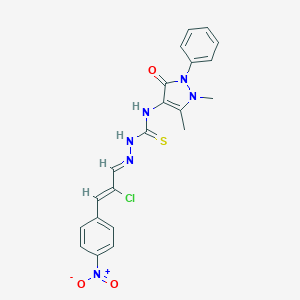
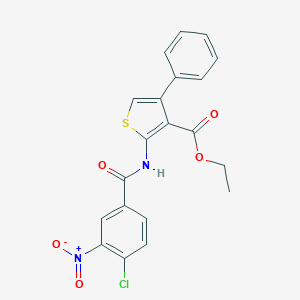
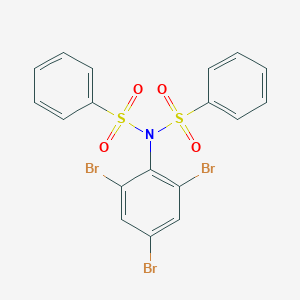
![9-(Adamantan-1-oylhydrazono)-2,7-bis-[2-(diethylamino)-ethoxy]-fluorene](/img/structure/B379507.png)
![2-nitro-N'-{3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B379510.png)
![benzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] 4-[O-(2-chlorobenzoyl)oxime]](/img/structure/B379511.png)
![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate](/img/structure/B379512.png)

